molecular formula C8H13NO3 B1471129 Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 857424-21-6

Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1471129
CAS No.: 857424-21-6
M. Wt: 171.19 g/mol
InChI Key: NJRIEKJYVVFYSS-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound built on a 5-oxopyrrolidine-3-carboxylate scaffold, a structure recognized in medicinal chemistry for its potential as a precursor to biologically active molecules . The 5-oxopyrrolidine core is a versatile heterocyclic framework found in a range of pharmacologically active substances and serves as a key intermediate in organic synthesis . Researchers value this specific scaffold for its potential in developing novel therapeutic agents. Scientific literature indicates that structurally similar 5-oxopyrrolidine-3-carboxylate derivatives have demonstrated significant antibacterial activity against various Gram-positive pathogens, including Staphylococcus aureus and Listeria monocytogenes . Some analogues have also shown promising in vitro anticancer properties against aggressive cell lines such as triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The mechanism of action for compounds within this class is typically target-specific. For instance, certain derivatives are designed to interact with and inhibit specific enzymes or receptors, thereby blocking oncogenic signaling pathways in cancer cells . The ethyl ester group in the structure makes it a useful intermediate for further chemical modifications, such as conversion to acid hydrazides, which are common precursors for synthesizing diverse libraries of hydrazones and azole derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)4-6(10)9-5-8/h3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRIEKJYVVFYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857424-21-6
Record name ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate
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Preparation Methods

Cyclization and Esterification Route

One classical method involves starting from a 3-methylpyrrolidine-5-one precursor bearing a carboxylic acid group at the 3-position, which is then esterified to form the ethyl ester:

Step Reaction Type Conditions/Details Outcome
1 Cyclization Heating amino acid derivatives or related precursors under acidic or neutral conditions to form the 5-oxopyrrolidine ring Formation of 3-methyl-5-oxopyrrolidine-3-carboxylic acid
2 Esterification Reaction of the carboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or by standard esterification protocols Conversion to this compound

This approach is supported by analogous syntheses of related pyrrolidinone derivatives where esterification is performed after ring formation to protect and activate the carboxyl group for further reactions.

Oxidative and Substitution Modifications

In some studies, oxidative treatments and substitutions are employed to introduce or modify functional groups on the pyrrolidine ring:

  • Treatment with hydrogen peroxide in acidic media can modify substituents on the pyrrolidine ring or aromatic moieties when present, as seen in related 5-oxopyrrolidine-3-carboxylic acid derivatives.
  • Methyl substitution at the 3-position can be introduced via alkylation reactions on the pyrrolidinone ring system or by using methyl-substituted starting materials.

Experimental Data and Characterization

Research on related compounds provides detailed spectral data confirming the structure and purity of synthesized pyrrolidinone derivatives:

Characterization Method Key Findings for Pyrrolidinone Derivatives
1H-NMR Multiplets and singlets corresponding to CH, CH2, and methyl groups; characteristic chemical shifts for ester and lactam protons.
13C-NMR Signals for carbonyl carbons (ester and ketone), methyl carbons, and ring carbons; shifts confirm substitution patterns.
IR Spectroscopy Strong absorption bands for C=O stretching (~1710-1740 cm⁻¹), OH groups if present, and ester functionalities.
Mass Spectrometry Molecular ion peaks consistent with the molecular formula of this compound or its precursors.

Summary Table of Preparation Methods

Method No. Starting Material Key Reaction(s) Conditions Yield & Notes
1 3-Methylpyrrolidine-5-one acid Acid-catalyzed esterification Ethanol, acid catalyst, reflux High yield; standard esterification
2 Amino acid derivatives Cyclization + oxidation Acidic medium, H2O2 treatment Used for functional group modifications
3 Alkylated pyrrolidinone precursors Alkylation (methylation) Base or alkyl halide reagents Controlled methyl substitution

Research Findings and Notes

  • The five-membered pyrrolidine ring in these compounds often adopts a twisted conformation, influencing reactivity and stereochemistry during synthesis.
  • Esterification is a critical step that must be carefully controlled to avoid hydrolysis or side reactions, typically performed under mild acidic conditions with ethanol.
  • Oxidative modifications using hydrogen peroxide have been demonstrated to be effective for introducing or modifying substituents on related pyrrolidinone derivatives.
  • Spectroscopic characterization is essential to confirm the position and nature of methyl and oxo substituents on the pyrrolidine ring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of derivatives of 5-oxopyrrolidine-3-carboxylic acids, including ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate, in anticancer research. For instance, derivatives have shown promising results against non-small cell lung adenocarcinoma (A549 cells), demonstrating cytotoxicity comparable to established chemotherapeutics like cisplatin and cytosine arabinoside . The structure-activity relationship (SAR) indicates that modifications to the pyrrolidine ring can enhance anticancer efficacy.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. Certain derivatives exhibited activity against multidrug-resistant pathogens, suggesting that these compounds could serve as lead candidates for new antimicrobial agents .

Agrochemical Applications

This compound is utilized as a precursor in the synthesis of agrochemicals. Its ability to form various derivatives makes it valuable in developing herbicides and pesticides. The compound's structural features allow it to interact with biological targets in pests, providing a mechanism for pest control .

Synthetic Chemistry

Catalyst Development
The compound serves as a chiral building block in organic synthesis. Its enantiomers can exhibit different reactivity profiles, making it a candidate for asymmetric synthesis applications. Research indicates that (R)-3-methylpyrrolidine-3-carboxylic acid derivatives can be used as catalysts in Michael and Aldol reactions, enhancing the efficiency of these transformations .

Fine Chemicals Production
In the production of fine chemicals, this compound acts as an intermediate in synthesizing various complex molecules. Its versatility allows for modifications that lead to diverse chemical entities used in pharmaceuticals and other industrial applications.

Case Study 1: Anticancer Research

A study focusing on the anticancer potential of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated significant cytotoxic effects on A549 cells. The research involved synthesizing various derivatives and assessing their efficacy through MTT assays, revealing structure-dependent activity patterns .

Case Study 2: Antimicrobial Screening

In another investigation, a library of 5-oxopyrrolidine derivatives was screened against WHO-priority pathogens using broth microdilution techniques. The results indicated that specific structural modifications could enhance antimicrobial activity, paving the way for developing new therapeutic agents against resistant strains .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Medicinal ChemistryAnticancer and antimicrobial researchEffective against A549 cancer cells; activity against resistant bacteria
AgrochemicalsPrecursor for herbicides and pesticidesValuable in pest control formulations
Synthetic ChemistryChiral building block for asymmetric synthesisCatalytic properties enhance reaction efficiency

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate with structurally related pyrrolidine, piperidine, and naphthyridine derivatives, focusing on synthesis, substituent effects, and functional properties.

Structural and Functional Analogues

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Pyrrolidine 3-methyl, 3-ethyl ester 5-oxo, ester ~185 (estimated) Building block for bioactive molecules
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 3-carboxylic acid, 1-methyl 5-oxo, carboxylic acid 157.12 (CAS 42346-68-9) Potential for metal coordination
Ethyl 5-oxopyrrolidine-3-carboxylate Pyrrolidine 3-ethyl ester 5-oxo, ester 171.16 (AldrichCPR) Intermediate in organic synthesis
Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate Pyrrolidine 2-ethyl ester, 1-(3-ethoxypropyl) 5-oxo, dual ester 273.29 (CAS 5447-61-0) Multi-ester functionality for polymer applications
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Naphthyridine 2-oxo, 6-ethyl ester Lactam, bicyclic framework 227.23 (C₁₄H₁₉N₂O₃) Conformational rigidity for catalysis
Substituent Effects on Properties
  • Electronic Effects : The electron-withdrawing 5-oxo group increases the electrophilicity of the lactam carbonyl, facilitating ring-opening reactions. Dual ester groups in Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate amplify polarity, improving solubility in polar aprotic solvents .
  • Conformational Flexibility : Naphthyridine derivatives (e.g., Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate) exhibit rigid bicyclic frameworks, whereas pyrrolidine derivatives adopt puckered conformations influenced by substituents .

Biological Activity

Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound features a five-membered ring structure with a carbonyl and a carboxylate functional group. Its molecular formula is C8H13NO3C_8H_{13}NO_3. The presence of the methyl group at the 3-position is significant as it may influence the compound's reactivity and biological activity compared to its analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's stereochemistry plays a crucial role in its binding affinity, potentially acting as an inhibitor or modulator within various biochemical pathways.

Antiviral Activity

Research indicates that structurally similar compounds exhibit antiviral properties, particularly against influenza virus neuraminidase. The mechanism involves inhibiting viral replication by targeting specific enzymatic pathways .

Antibacterial Properties

Compounds similar to this compound have shown antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their efficacy against resistant bacterial strains, demonstrating potential as new antimicrobial agents .

Anticancer Potential

Preliminary investigations into related pyrrolidine derivatives suggest anticancer activities, particularly in human lung cancer cell lines (A549). The structural modifications in these compounds appear to enhance their cytotoxic effects against cancer cells .

4. Comparative Analysis of Related Compounds

The following table summarizes the properties and biological activities of this compound compared to its analogs:

Compound NameMolecular FormulaNotable Properties
This compoundC8H13NO3C_8H_{13}NO_3Potential antiviral and antibacterial activity
Ethyl 5-oxopyrrolidine-3-carboxylateC7H11NO3C_7H_{11}NO_3Similar structure but lacks methyl group
Methyl 5-oxopyrrolidine-3-carboxylateC7H11NO3C_7H_{11}NO_3Exhibits anti-inflammatory activity

The unique substitution pattern on this compound may confer distinct biological activities compared to its analogs, making it a valuable candidate for further exploration in medicinal chemistry.

Case Study: Antiviral Efficacy

In a study examining pyrrolidine derivatives, this compound was evaluated for its ability to reduce cytopathogenic effects in infected cell cultures. The results indicated a significant reduction in viral replication at certain concentrations, suggesting potential as an antiviral agent .

Case Study: Antibacterial Activity

Another study focused on the antibacterial properties of compounds related to this compound demonstrated effectiveness against multidrug-resistant bacterial strains. The mechanism involved inhibition of key bacterial enzymes essential for cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via neutralization reactions of diastereohomogeneous glutamate hydrochlorides. For example, diastereoselective synthesis of analogous pyrrolidine carboxylates involves neutralizing dimethyl glutamate hydrochlorides under controlled pH to minimize racemization . Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and recrystallization from ethanol/water mixtures, monitored by GC or HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H/13C^{13}C NMR to confirm substituent positions and ester group integrity.
  • X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves stereochemistry and validates bond lengths/angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How should researchers handle safety and stability during experimental work?

  • Methodological Answer : While the compound is classified as non-hazardous, standard lab precautions apply:

  • Use fume hoods for synthesis to avoid inhalation.
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
  • Avoid strong oxidizers to minimize decomposition into CO, NOx_x, or HCl .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in synthesizing this compound derivatives?

  • Methodological Answer : Diastereoselectivity is controlled by steric and electronic effects during cyclization. For example, using chiral auxiliaries (e.g., enantiopure glutamate hydrochlorides) and optimizing solvent polarity (e.g., DMF vs. THF) can bias ring-closure pathways. Crystallographic data (SHELX-refined structures) guide stereochemical assignments .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in bond lengths or thermal parameters require:

  • Cross-validation with multiple refinement software (e.g., SHELXL vs. OLEX2) .
  • Analysis of residual electron density maps to detect disorder (e.g., using PLATON) .
  • Hydrogen-bonding pattern analysis (graph set notation) to identify missed interactions .

Q. How do computational methods enhance conformational analysis of the pyrrolidine ring?

  • Methodological Answer :

  • DFT calculations : Optimize puckering coordinates (Cremer-Pople parameters) to compare experimental (X-ray) and theoretical conformers .
  • Molecular docking : Predict bioactive conformations by correlating ring puckering with enzyme active-site complementarity .

Q. What experimental approaches validate the compound’s reactivity under varying conditions?

  • Methodological Answer :

  • Hydrolysis kinetics : Monitor ester cleavage via 1H^1H NMR in buffered solutions (pH 2–12) at 25–80°C.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .
  • Photodegradation studies : UV-Vis spectroscopy under controlled light exposure quantifies degradation pathways .

Data Analysis & Reporting

Q. How should researchers document hydrogen-bonding networks in crystallographic studies?

  • Methodological Answer : Use graph set analysis (e.g., Etter’s notation) to classify patterns (e.g., R22(8)\mathbf{R}_2^2(8) motifs). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines hydrogen atom positions .

Q. What are best practices for reporting synthetic yields and reproducibility?

  • Methodological Answer :

  • Report yields as isolated masses after purification, noting solvent recovery.
  • Triplicate experiments under identical conditions (temperature, stirring rate) ensure reproducibility.
  • Publish raw spectral data (e.g., NMR FID files) in supplementary materials .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate

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